molecular formula C10H12BrN3O3 B11789964 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B11789964
M. Wt: 302.12 g/mol
InChI Key: GTRDQCUAUMGNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative functionalized with a bromine atom at the 5-position, a carboxylic acid group at the 4-position, and a 4-hydroxypiperidin-1-yl substituent at the 2-position. The 4-hydroxypiperidine moiety introduces polarity and hydrogen-bonding capacity, which may enhance solubility and target binding compared to non-hydroxylated analogs.

Properties

Molecular Formula

C10H12BrN3O3

Molecular Weight

302.12 g/mol

IUPAC Name

5-bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12BrN3O3/c11-7-5-12-10(13-8(7)9(16)17)14-3-1-6(15)2-4-14/h5-6,15H,1-4H2,(H,16,17)

InChI Key

GTRDQCUAUMGNNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C(=N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of piperidine carboxylic acids as starting materials. The synthetic process typically includes steps such as over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, and further condensation and reduction . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The electron-withdrawing effects of the pyrimidine ring and carboxylic acid group activate the bromine atom for nucleophilic substitution.

Key Reactions:

  • Ammonolysis : Reaction with amines (e.g., methylamine) under catalytic Cu(I) conditions replaces bromine with amine groups, yielding 5-amino derivatives. For analogous 5-bromopyrimidines, this substitution occurs at 75–85°C with yields up to 78% .

  • Methoxylation : Treatment with sodium methoxide in methanol replaces bromine with a methoxy group. Similar reactions on ethyl 5-bromopyrimidine-4-carboxylate achieved 62% yield .

Factors Influencing Reactivity:

  • The para-carboxylic acid enhances ring electrophilicity, accelerating substitution.

  • Steric hindrance from the 4-hydroxypiperidine group may reduce reactivity at position 5.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a leaving group in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling :

  • Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ produces biaryl derivatives. Ethyl 5-bromopyrimidine-4-carboxylate underwent Suzuki coupling with 48% yield under analogous conditions .

Reaction ComponentConditionsYield
Arylboronic acidPd(PPh₃)₄, Na₂CO₃, 80°C, 12 hr48%

Carboxylic Acid Functionalization

The carboxylic acid group participates in classic derivatization reactions:

Esterification :

  • Treatment with ethanol and H₂SO₄ yields ethyl 5-bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylate. Similar pyrimidine-4-carboxylic acids achieved >80% conversion to esters .

Amidation :

  • Activation with EDCl/HOBt followed by reaction with amines (e.g., benzylamine) forms amides. For 5-bromopyrimidine-4-carboxylic acid derivatives, amidation yields range from 65–85%.

Hydroxypiperidine Modifications

The 4-hydroxypiperidine moiety undergoes selective transformations:

Protection/Deprotection :

  • The hydroxyl group can be protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole (yield: 92%) or acetylated with Ac₂O/pyridine (yield: 88%) .

Oxidation :

  • MnO₂ or Dess-Martin periodinane oxidizes the secondary alcohol to a ketone, though this remains unexplored for this specific compound.

Radical-Mediated Reactions

The bromine atom and carboxylic acid enable radical pathways:

Minisci Alkoxycarbonylation :

  • Under FeSO₄·7H₂O and H₂O₂, the pyrimidine ring undergoes regioselective alkoxycarbonylation at position 4. Ethyl 5-bromopyrimidine-4-carboxylate was synthesized via this method in 48% yield .

Decarboxylative Halogenation :

  • While not directly observed, the carboxylic acid may undergo decarboxylation with Br₂ or Cl₂ under radical conditions, though competing pathways (e.g., ester formation) dominate .

Hydrolysis and Condensation

Ester Hydrolysis :

  • Alkaline hydrolysis (10% NaOH, room temperature) of ethyl esters regenerates the carboxylic acid with >90% efficiency, as demonstrated for 5-bromo-1-methylpyrazole-3-carboxylic acid .

Condensation with Amines :

  • The carboxylic acid reacts with hydrazines or primary amines to form hydrazides or amides, respectively. For example, condensation with methylhydrazine yielded pyrazole derivatives in 72% yield .

Comparative Reactivity Data

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C5-Arylpyrimidine48%
EsterificationEtOH, H₂SO₄, refluxEthyl ester>80%
Bromine SubstitutionMeNH₂, CuI, 75°C5-Methylaminopyrimidine78%
Hydroxypiperidine AcetylationAc₂O, pyridine, rt4-Acetoxypiperidine derivative88%

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is C10H12BrN3O3, with a molecular weight of approximately 284.13 g/mol. The presence of both bromine and hydroxypiperidine groups enhances its chemical reactivity and biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that derivatives of bromopyrimidine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid can inhibit the proliferation of various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and A2780 (ovarian cancer) cells .
    • The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells, suggesting that this compound could be developed as a targeted anticancer agent.
  • Antimicrobial Activity
    • Preliminary studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal species. The effectiveness of the compound varies depending on the specific microbial strains tested .
    • The potential for developing new antimicrobial agents from this class of compounds is significant, especially in light of rising antibiotic resistance.
  • Neurological Applications
    • Given the presence of the hydroxypiperidine moiety, there is potential for applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, which could lead to developments in treatments for conditions such as depression or anxiety.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AnticancerHeLa, A549, MCF-7, A2780Cell cycle arrest, apoptosis induction
AntimicrobialVarious bacteria & fungiSignificant inhibition
NeurologicalNot specifiedPotential modulation of neurotransmitters

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Methylthio (-SMe) C₆H₅BrN₂O₂S 249.08 50593-92-5 Melting point: 177°C; ≥97% purity; used in helicene analog synthesis
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid Dimethylamino (-NMe₂) C₇H₈BrN₃O₂ 262.07 914208-45-0 Higher basicity due to amino group; potential kinase inhibitor intermediate
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid Cyclopropyl C₈H₇BrN₂O₂ 255.06 304902-95-2 Non-polar substituent; no classified hazards per SDS
5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid 1-Methylcyclopropyl C₉H₉BrN₂O₂ 273.09 - Steric hindrance may limit binding; experimental building block
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid Piperidine-4-carboxylic acid C₁₀H₁₁BrN₃O₂ 285.12 799283-92-4 Piperidine ring enhances conformational flexibility; discontinued commercial availability

Physicochemical Properties

  • Polarity and Solubility : The 4-hydroxypiperidin-1-yl group in the target compound introduces a hydroxyl group, increasing polarity compared to methylthio (logP ~1.5) or cyclopropyl (logP ~2.0) analogs. This may improve aqueous solubility, critical for bioavailability .
  • Melting Points: Methylthio and cyclopropyl analogs exhibit higher melting points (177°C and undisclosed, respectively), suggesting crystalline stability, whereas amino-substituted derivatives may have lower melting points due to reduced symmetry .

Biological Activity

5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

Molecular Formula: C10H12BrN3O3
Molecular Weight: 288.13 g/mol
CAS Number: 1355231-60-5
IUPAC Name: 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

Synthesis

The synthesis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the bromination of 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid, followed by purification processes such as recrystallization or chromatography to obtain a high-purity product .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid, exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity Against A549 Cells

CompoundConcentration (µM)Viability (%)
Control-100
Compound A10078
Compound B10064
5-Bromo Compound 100 61

In this context, the bromo substitution is believed to enhance the compound's interaction with cellular targets, leading to increased cytotoxicity in cancerous cells while maintaining lower toxicity in non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid has also been explored. Studies indicate that compounds with similar structures can effectively combat multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

The biological activity of this compound is attributed to its ability to interact with specific biological targets. In cancer cells, it may inhibit key signaling pathways involved in cell growth and survival. In bacteria, it likely interferes with protein synthesis or cell wall integrity.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : A study involving the treatment of A549 cells with various concentrations of the compound revealed a dose-dependent reduction in cell viability, demonstrating its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation assessed the effectiveness against clinical isolates of resistant pathogens, showcasing significant activity at low concentrations, which underscores its potential for development into a therapeutic agent for treating infections caused by resistant strains .

Q & A

Q. How can researchers validate the purity and structural integrity of 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid during synthesis?

Methodological Answer:

  • Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with reference standards (e.g., structurally similar pyrimidine-4-carboxylic acids, such as 5-Bromo-4-pyrimidinecarboxylic acid ).
  • Confirm molecular structure via NMR (¹H and ¹³C) and HRMS (High-Resolution Mass Spectrometry). For example, the hydroxypiperidine moiety will show characteristic proton signals at δ 3.5–4.0 ppm (piperidine ring) and a broad peak for the hydroxyl group (~δ 1.5–2.5 ppm) .
  • Cross-validate with FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Follow MedChemExpress SDS guidelines (HY-W002404): Use PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and work in a fume hood. Store in a dry, cool environment (2–8°C) .
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions due to potential hydrolysis of the bromine substituent .
  • Monitor for acute toxicity symptoms (e.g., respiratory irritation) and implement emergency eyewash/shower stations .

Q. What synthetic routes are feasible for introducing the 4-hydroxypiperidin-1-yl group into the pyrimidine scaffold?

Methodological Answer:

  • Employ Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) using 4-hydroxypiperidine as a nucleophile. For SNAr, activate the pyrimidine ring with electron-withdrawing groups (e.g., bromine at C5) .
  • Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ether during synthesis to prevent undesired side reactions. Deprotect post-coupling using tetrabutylammonium fluoride (TBAF) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the coupling of 4-hydroxypiperidine to the pyrimidine core?

Methodological Answer:

  • Use Design of Experiments (DoE) to test variables: temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst (e.g., Pd(OAc)₂ for coupling). Analyze outcomes via LC-MS to identify optimal conditions .
  • Monitor reaction progress with in-situ FT-IR to track carbonyl group stability. Adjust stoichiometry (1.2–1.5 equivalents of 4-hydroxypiperidine) to drive completion .
  • Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product from brominated side products .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific variability. Use SPR (Surface Plasmon Resonance) to validate target binding affinity .
  • Cross-reference with structurally analogous compounds (e.g., 2-Amino-5-bromopyrimidine-4-carboxylic acid) to identify structure-activity relationships (SAR). Adjust the hydroxypiperidine group’s stereochemistry (R/S) to test activity differences .
  • Validate purity rigorously, as impurities (e.g., residual bromine) may skew bioactivity results .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies :
  • pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., hydrolysis of the carboxylic acid group at pH > 8) .
  • Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition onset temperatures. Store lyophilized samples at -20°C for long-term stability .

Q. What analytical methods are critical for detecting environmental degradation products of this compound?

Methodological Answer:

  • Apply LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) to identify degradation byproducts in simulated environmental matrices (e.g., soil/water systems) .
  • Use isotopic labeling (e.g., ¹³C at the pyrimidine ring) to track metabolic pathways in in vitro microbial assays .
  • Compare results with analogous brominated pyrimidines (e.g., 5-Bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine) to predict persistence and bioaccumulation .

Methodological Notes

  • Data Validation : Cross-check supplier-provided data (e.g., Sigma-Aldrich’s early-discovery compounds) with in-house analytical results due to limited vendor validation .
  • Experimental Design : For biological studies, adopt split-plot designs to account for variables like cell type, compound concentration, and exposure duration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.